molecular formula C21H21N3O4S B4956359 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide

2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B4956359
M. Wt: 411.5 g/mol
InChI Key: KEQFUBVVUZRJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide, commonly known as Mpsa, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Mpsa has been found to possess a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of Mpsa involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many cancer cells and is involved in tumor growth and metastasis. By inhibiting CA IX, Mpsa can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, Mpsa has been found to have a variety of other biochemical and physiological effects. Studies have shown that Mpsa can inhibit the enzyme carbonic anhydrase II (CA II), which is involved in the regulation of acid-base balance in the body. This inhibition can lead to an increase in blood pH, which has potential applications in the treatment of acidosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using Mpsa in lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, Mpsa has also been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving Mpsa. One area of interest is the development of Mpsa derivatives with improved anti-cancer properties and reduced cytotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of Mpsa and its effects on various cancer types. Finally, Mpsa has potential applications in the treatment of other diseases, such as osteoporosis and glaucoma, and further research in these areas may lead to new treatments.

Synthesis Methods

The synthesis method for Mpsa involves the reaction of 4-(4-methylphenylamino)benzenesulfonamide with 2-chloro-N-(2-pyridinylmethyl)acetamide in the presence of a base. The resulting product is then purified through recrystallization, yielding Mpsa as a white crystalline solid.

Scientific Research Applications

Mpsa has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of Mpsa is its use as a potential anti-cancer agent. Studies have shown that Mpsa can inhibit the growth of cancer cells in vitro, and it has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer.

properties

IUPAC Name

2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-16-5-7-17(8-6-16)24-29(26,27)20-11-9-19(10-12-20)28-15-21(25)23-14-18-4-2-3-13-22-18/h2-13,24H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQFUBVVUZRJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.